molecular formula C7H5NaO2 B1324463 Sodium benzoate-d5 CAS No. 62790-26-5

Sodium benzoate-d5

Cat. No.: B1324463
CAS No.: 62790-26-5
M. Wt: 149.13 g/mol
InChI Key: WXMKPNITSTVMEF-GWVWGMRQSA-M
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Description

Sodium benzoate-d5, also known as benzoic acid-2,3,4,5,6-d5 sodium salt, is a deuterium-labeled compound. It is a stable isotope-labeled analog of sodium benzoate, which is widely used as a food preservative. The molecular formula of this compound is C6D5CO2Na, and it has a molecular weight of 149.13 g/mol .

Mechanism of Action

Target of Action

Sodium benzoate-d5, a derivative of sodium benzoate, primarily targets amino acids in the body . It is used as a treatment for urea cycle disorders due to its ability to bind amino acids . This binding leads to the excretion of these amino acids, resulting in a decrease in ammonia levels .

Mode of Action

This compound interacts with its targets (amino acids) by binding to them . This binding leads to the excretion of these amino acids and a decrease in ammonia levels . This mechanism of action is particularly beneficial in the treatment of urea cycle disorders .

Biochemical Pathways

This compound affects the biochemical pathways related to the metabolism of amino acids . It is involved in the benzoate catabolism within the human gut microbiome . The benzoate catabolic protein features were mapped onto the aerobic and anaerobic pathways of benzoate catabolism . The metabolism of sodium benzoate leads to the production of hippuric acid .

Pharmacokinetics

It is known that almost all the absorbed sodium benzoate is excreted out of the human body through the urogenital system as amino acids adduct ie, hippuric acid .

Result of Action

The primary result of this compound’s action is a decrease in ammonia levels in the body . This is particularly beneficial in the treatment of urea cycle disorders . Recent research also suggests that sodium benzoate may be beneficial as an add-on therapy in schizophrenia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the human gut microbiome plays a crucial role in the metabolism of sodium benzoate . Continuous dietary exposure to benzoate might have allowed the human gut microbes to evolve benzoate catabolic machinery

Biochemical Analysis

Biochemical Properties

Sodium benzoate-d5 plays a significant role in biochemical reactions, particularly in the study of metabolic processes. It interacts with several enzymes and proteins, including those involved in the benzoate catabolic pathway. For instance, this compound is metabolized by the enzyme benzoate 1,2-dioxygenase, which catalyzes the conversion of benzoate to catechol. This interaction is crucial for understanding the metabolic fate of benzoate and its derivatives in biological systems .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In yeast cells, this compound has been shown to inhibit cell proliferation and metabolic activity at high concentrations . This inhibition is associated with alterations in enzyme activities, such as increased glutathione S-transferase and superoxide dismutase activities, which are indicative of oxidative stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It is known to inhibit certain enzymes involved in metabolic pathways, such as those in the beta-ketoadipate pathway . This inhibition can lead to changes in gene expression and metabolic flux, ultimately affecting cellular function and homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products can influence long-term cellular function. Studies have shown that continuous exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxification enzymes . These temporal effects are important for understanding the long-term impact of this compound on cellular health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At high doses, this compound can induce toxic effects, such as oxidative stress and disruption of metabolic processes . These dosage-dependent effects are critical for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the beta-ketoadipate pathway. It is metabolized to hippurate in the liver, which is then excreted in the urine . This metabolic conversion involves the enzyme glycine N-acyltransferase, which catalyzes the conjugation of benzoate with glycine. The study of these metabolic pathways is essential for understanding the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments . The compound’s distribution is influenced by its interactions with binding proteins and its physicochemical properties, such as solubility and stability.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. It can be targeted to mitochondria, where it participates in metabolic reactions and influences mitochondrial function . The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct the compound to specific organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium benzoate-d5 is synthesized by the deuteration of benzoic acid, followed by neutralization with sodium hydroxide. The deuteration process involves the exchange of hydrogen atoms in benzoic acid with deuterium atoms, typically using deuterium oxide (D2O) as the deuterium source .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale deuteration of benzoic acid using deuterium gas or deuterium oxide, followed by neutralization with sodium hydroxide. The reaction conditions are carefully controlled to ensure high isotopic purity and yield .

Chemical Reactions Analysis

Types of Reactions

Sodium benzoate-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium benzoate-d5 is used in various scientific research applications, including:

    Chemistry: As a tracer in mass spectrometry studies to investigate reaction mechanisms and pathways.

    Biology: To study metabolic pathways involving benzoate and its derivatives.

    Medicine: In pharmacokinetic studies to understand the metabolism and excretion of benzoate-containing drugs.

    Industry: As a reference standard in quality control and analytical testing

Comparison with Similar Compounds

Similar Compounds

    Sodium benzoate: The non-deuterated analog of sodium benzoate-d5.

    Benzoic acid-d5: The deuterated form of benzoic acid.

    Benzyl alcohol-d7: A deuterated form of benzyl alcohol.

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in tracer studies and mass spectrometry. The presence of deuterium atoms allows for the differentiation of this compound from its non-deuterated counterparts in analytical applications .

Properties

IUPAC Name

sodium;2,3,4,5,6-pentadeuteriobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2.Na/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1/i1D,2D,3D,4D,5D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMKPNITSTVMEF-GWVWGMRQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)[O-])[2H])[2H].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635460
Record name Sodium (~2~H_5_)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62790-26-5
Record name Sodium (~2~H_5_)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium benzoate-d5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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